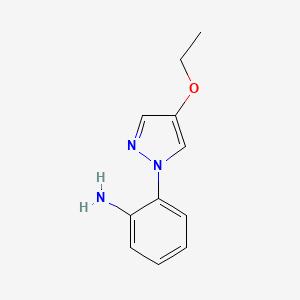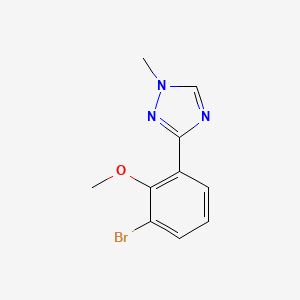![molecular formula C17H13N5O B1460665 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol CAS No. 263746-95-8](/img/structure/B1460665.png)
2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol
Descripción general
Descripción
“2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol” is a derivative of quinazoline . Quinazoline derivatives have a wide range of biological properties and are significant heterocyclic compounds .
Synthesis Analysis
The synthesis of quinazolinones, including “2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol”, involves various procedures . One common approach involves the amidation of 2-aminobenzoic acid derivatives. For example, anthranilic acid derivatives were coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which underwent cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones. Treatment of the benzoxazinones with ammonia solution afforded the quinazolinone derivatives .
Molecular Structure Analysis
The molecular structure of “2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol” can be analyzed using various spectroscopic techniques. For instance, the presence of (NH, NH2) stretching vibration at 3120cm -1 and 3180-3315 cm -1 respectively, and decreasing value of vibration of amide carbonyl to 1610 cm -1 can confirm the structure of the compound .
Chemical Reactions Analysis
Quinazolinone derivatives, including “2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol”, undergo various chemical reactions. The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents were discussed .
Aplicaciones Científicas De Investigación
Anticancer Activity
Quinazoline derivatives have been found to exhibit anticancer activity . For instance, a synthesized compound N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine was found to be extremely selective and potent against EGFR inhibition (IC 50 = 0.096 μM) and showed anticancer activity against the MCF-7 cell line (IC 50 = 2.49 μM) .
Anti-inflammatory Activity
Quinazoline derivatives have also been reported to have anti-inflammatory properties . This could make them useful in the treatment of conditions characterized by inflammation.
Antibacterial Activity
These compounds have been found to exhibit antibacterial activity . This suggests that they could be used in the development of new antibiotics.
Antifungal Activity
Quinazoline derivatives have been reported to show antifungal activity . This could make them useful in the treatment of fungal infections.
Antioxidant Activity
These compounds have been found to have antioxidant properties . This could make them useful in the treatment of conditions associated with oxidative stress.
Antiviral Activity
Quinazoline derivatives have been reported to show antiviral activity . This suggests that they could be used in the development of new antiviral drugs.
Mecanismo De Acción
Target of Action
The primary target of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol is the poly (ADP-ribose) synthetase and the aspartate aminotransferase (ATCase) . These enzymes play crucial roles in various biological processes, including DNA repair and the urea cycle, respectively .
Mode of Action
2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol acts as a competitive inhibitor of poly (ADP-ribose) synthetase and aspartate aminotransferase . This means that it competes with the natural substrates of these enzymes for binding, thereby reducing their activity .
Biochemical Pathways
By inhibiting poly (ADP-ribose) synthetase and aspartate aminotransferase, 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol can affect several biochemical pathways. For instance, the inhibition of poly (ADP-ribose) synthetase can impact DNA repair processes, while the inhibition of aspartate aminotransferase can disrupt the urea cycle .
Result of Action
The molecular and cellular effects of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol’s action would depend on the specific context. For instance, in cells with damaged DNA, the inhibition of poly (ADP-ribose) synthetase could potentially lead to an accumulation of DNA damage . Similarly, in cells undergoing the urea cycle, the inhibition of aspartate aminotransferase could disrupt the cycle and lead to an accumulation of ammonia .
Propiedades
IUPAC Name |
2-[(4-methylquinazolin-2-yl)amino]-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c1-10-11-6-2-4-8-13(11)19-16(18-10)22-17-20-14-9-5-3-7-12(14)15(23)21-17/h2-9H,1H3,(H2,18,19,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTPCGFCDSVJQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NC4=CC=CC=C4C(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



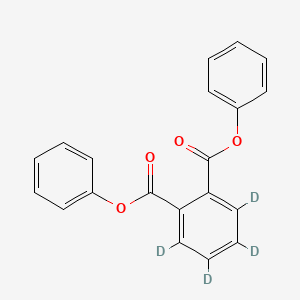
![1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1460585.png)
![N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine](/img/structure/B1460588.png)
![N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride](/img/structure/B1460589.png)
![Ethanesulfonic acid, 2-[[(2S)-2-amino-3-(1H-indol-3-yl)-1-oxopropyl]amino]-](/img/structure/B1460592.png)

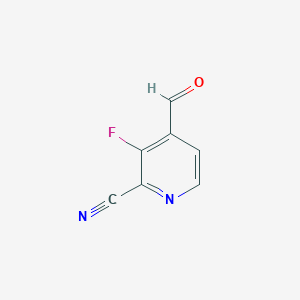
![2-[1-(difluoromethyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1460596.png)
![N-(2,4-dichlorophenyl)-2-oxo-2-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}hydrazino)acetamide](/img/structure/B1460597.png)

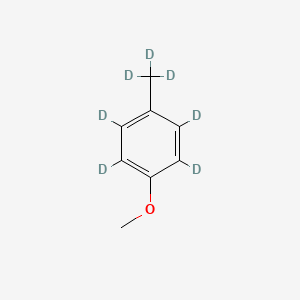
![N'-2-furoylimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1460602.png)
